Fesoterodine-d7 (fumarate)

Beschreibung

BenchChem offers high-quality Fesoterodine-d7 (fumarate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fesoterodine-d7 (fumarate) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C30H41NO7 |

|---|---|

Molekulargewicht |

534.7 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |

InChI |

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1/i1D3,2D3,18D; |

InChI-Schlüssel |

MWHXMIASLKXGBU-WQNIPITBSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H].C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

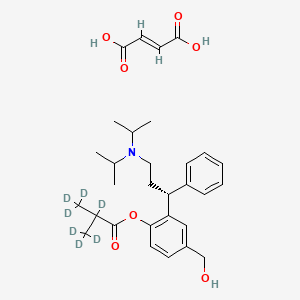

Fesoterodine-d7 (fumarate) chemical structure and properties

An In-Depth Technical Guide to Fesoterodine-d7 (fumarate) for Bioanalytical Applications

Introduction

Fesoterodine is a potent and competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] Marketed under the brand name Toviaz®, it functions as a prodrug.[3] Following oral administration, fesoterodine is rapidly and completely hydrolyzed by non-specific plasma esterases to its pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[4][5] This biotransformation is crucial as the therapeutic effects of the drug are exerted by 5-HMT.[6]

Given the rapid and extensive conversion, bioanalytical methods for pharmacokinetic, bioequivalence, or metabolic studies must accurately quantify both the parent drug, fesoterodine, and its active metabolite, 5-HMT, often at very low concentrations in complex biological matrices like plasma.[7] To achieve the required precision and accuracy, particularly for regulatory submissions, stable isotope-labeled internal standards are indispensable.

Fesoterodine-d7 (fumarate) is the deuterium-labeled analogue of fesoterodine fumarate.[8] It serves as the gold-standard internal standard for the quantification of fesoterodine in bioanalytical assays, primarily those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] Its utility is paramount in correcting for variability during sample preparation and compensating for matrix-induced ion suppression or enhancement, ensuring the integrity and reliability of the analytical data.[8] This guide provides a comprehensive technical overview of the chemical properties of Fesoterodine-d7 (fumarate) and its critical application in modern drug development.

Chemical Structure and Physicochemical Properties

Chemical Structure

The key distinction of Fesoterodine-d7 (fumarate) is the incorporation of seven deuterium (²H or D) atoms into the fesoterodine molecule. While the exact positions can vary between manufacturers, labeling is commonly applied to metabolically stable positions that are readily accessible during synthesis. A frequent labeling pattern involves the isobutyrate moiety, as this provides a significant mass shift away from the analyte while being synthetically feasible.

-

IUPAC Name: (E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate-d7

-

CAS Number: 2747918-94-9[8]

Caption: Representative chemical structure of Fesoterodine-d7 (fumarate).

Physicochemical Properties

The incorporation of deuterium increases the molecular weight of the parent molecule by approximately 7 Da, which is a crucial feature for its use in mass spectrometry. Other physicochemical properties are nearly identical to the non-labeled compound, ensuring similar behavior during extraction and chromatography.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₀D₇NO₃ · C₄H₄O₄ | |

| Molecular Weight (Fumarate Salt) | ~534.70 g/mol | Calculated |

| Molecular Weight (Free Base) | ~418.63 g/mol | |

| CAS Number | 2747918-94-9 | [8] |

| Appearance | White to off-white powder | [3] |

| Solubility | Freely soluble in water | [3] |

| Isotopic Purity | Typically ≥98% | Manufacturer Specification |

| Chemical Purity | Typically ≥98% (HPLC) | Manufacturer Specification |

Rationale for Use as an Internal Standard

Principles of Stable Isotope Dilution Analysis (SIDA)

In LC-MS/MS-based quantification, variability can be introduced at multiple stages, including sample extraction, chromatographic injection, and the ionization process within the mass spectrometer source. An ideal internal standard (IS) should behave identically to the analyte of interest (in this case, fesoterodine) through all of these steps but be clearly distinguishable by the detector.

Deuterated internal standards are considered the "gold standard" because they fulfill these criteria perfectly.[9] They are chemically identical to the analyte, meaning they have the same polarity, pKa, and functional groups. This ensures they co-elute chromatographically and experience the same degree of recovery or loss during sample preparation and the same response to matrix effects (ion suppression or enhancement) during ionization. However, their increased mass allows the mass spectrometer to detect the analyte and the IS as distinct chemical entities.

Advantages of Fesoterodine-d7

The key advantage of using Fesoterodine-d7 is the mitigation of analytical errors. By adding a known quantity of the deuterated standard to each sample at the very beginning of the workflow, the ratio of the analyte's MS signal to the IS's MS signal can be used for quantification. This ratio remains constant even if sample is lost during extraction or if matrix effects alter the absolute signal intensity of both compounds. The +7 Da mass difference provides a clear separation from the analyte's isotopic envelope, preventing cross-signal interference.

Application in Bioanalytical Methodologies (LC-MS/MS)

Fesoterodine-d7 is primarily used in validated bioanalytical methods for determining the pharmacokinetics of fesoterodine and its active metabolite, 5-HMT. A robust method based on the work of Parekh et al. serves as an excellent template.[4]

Bioanalytical Workflow Overview

The process involves sample collection (typically plasma), fortification with the internal standards, extraction of all analytes, chromatographic separation, and finally, detection and quantification by tandem mass spectrometry.

Caption: General workflow for bioanalysis of fesoterodine using a deuterated internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to efficiently extract fesoterodine and 5-HMT from plasma while removing interfering proteins and phospholipids.

Protocol:

-

Aliquot: In a clean microcentrifuge tube, pipette 100 µL of human plasma (from a study sample, calibration standard, or quality control).

-

Internal Standard Spiking: Add a small volume (e.g., 10-20 µL) of a working solution containing Fesoterodine-d7 and 5-HMT-d7 (the deuterated standard for the active metabolite) to every tube.

-

Vortex: Briefly vortex the tubes to ensure complete mixing.

-

Extraction: Add 1 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and n-hexane).

-

Causality: This non-polar solvent mixture effectively partitions the relatively non-polar analytes out of the aqueous plasma matrix, leaving behind highly polar components and precipitated proteins.

-

-

Vortex & Centrifuge: Vortex vigorously for 5-10 minutes to ensure thorough extraction. Centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to separate the organic and aqueous layers.

-

Isolate: Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the protein pellet or aqueous layer.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. This step ensures the analytes are dissolved in a solvent compatible with the chromatographic system.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for injection.

Chromatographic Separation

The goal of chromatography is to separate the parent drug, its metabolite, and any other components from each other before they enter the mass spectrometer.

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., Kromasil, 100 x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the analytes, allowing for good separation from polar matrix components. |

| Mobile Phase | Isocratic mixture of Acetonitrile and an aqueous buffer (e.g., Ammonium Acetate or Formate) | Provides consistent elution and stable ionization. The organic modifier (acetonitrile) controls retention, while the buffer provides ions to aid in the ESI process and controls pH. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for the specific column dimensions to achieve good peak shape and resolution. |

| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and run time. |

| Injection Vol. | 5 - 10 µL | A small volume is sufficient for the high sensitivity of modern mass spectrometers. |

Mass Spectrometric Detection

Detection is typically performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode and using Multiple Reaction Monitoring (MRM).

-

Principle of MRM: In the mass spectrometer source, molecules are ionized to create a protonated precursor ion, [M+H]⁺. The first quadrupole (Q1) is set to isolate only the precursor ion of a specific mass-to-charge ratio (m/z). This ion then passes into the second quadrupole (Q2), the collision cell, where it is fragmented by collision with an inert gas. The third quadrupole (Q3) is set to isolate a specific, characteristic fragment ion (product ion). This highly specific precursor → product ion transition is monitored over time.

Caption: Representative MRM fragmentation scheme for Fesoterodine and Fesoterodine-d7.

Optimized MRM Transitions: The following table provides the specific mass transitions required for a validated assay. The precursor ion is the protonated molecule, and the product ion is a stable fragment resulting from collision-induced dissociation (CID).

| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Rationale for Fragmentation |

| Fesoterodine | 412.3 | 204.2 | Cleavage of the ester and benzyl ether linkages, resulting in the stable diisopropylamino-propyl-phenyl fragment. |

| Fesoterodine-d7 (IS) | 419.3 | 211.2 | Same fragmentation pathway as the analyte, but the product ion retains the deuterium labels, resulting in a +7 Da mass shift. |

| 5-HMT (Metabolite) | 328.2 | 204.2 | Loss of the isobutyrate group from fesoterodine yields 5-HMT. The fragmentation pathway is identical to fesoterodine, yielding the same product ion. |

| 5-HMT-d7 (IS) | 335.2 | 211.2 | The deuterated metabolite fragments to the deuterated product ion, maintaining the +7 Da mass shift for reliable internal standardization. |

Conclusion

Fesoterodine-d7 (fumarate) is an essential tool for the accurate and precise quantification of fesoterodine in complex biological matrices. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring it behaves as a true internal standard during sample preparation and chromatographic analysis. The +7 Da mass shift allows for clear distinction by mass spectrometry, enabling robust and reliable data generation in support of critical drug development activities, from preclinical pharmacokinetics to pivotal human bioequivalence studies. The use of Fesoterodine-d7 underpins the integrity of data submitted to regulatory agencies, making it a cornerstone of modern bioanalytical science in the study of fesoterodine.

References

-

Parekh JM, Sanyal M, Yadav M, Shrivastav PS. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. J Chromatogr B Analyt Technol Biomed Life Sci. 2013;913-914:1-11. [Online]. Available at: [Link]

-

ResearchGate. Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry. [Online]. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Fesoterodine. [Online]. Available at: [Link]

-

U.S. Food and Drug Administration. TOVIAZ® (fesoterodine fumarate) extended-release tablets, for oral use Label. [Online]. Available at: [Link]

-

U.S. Food and Drug Administration. Bioequivalence Recommendations for Fesoterodine Fumarate. [Online]. Available at: [Link]

-

Kim S, Lee H, et al. Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. Clin Drug Investig. 2014;34(1):53-63. [Online]. Available at: [Link]

- Yamaguchi O, Marui E, et al. An active metabolite (5-hydroxymethyl tolterodine: 5-HMT) of fesoterodine excreted in the urine binds directly to muscarinic receptors in the rat bladder urothelium and detrusor muscle. Neurourol Urodyn. 2012;31(6):948. Abstract.

-

U.S. Food and Drug Administration. TOVIAZ Label. [Online]. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. Fesoterodine Fumarate. [Online]. Available at: [Link]

-

U.S. Food and Drug Administration. Draft Guidance on Fesoterodine Fumarate. [Online]. Available at: [Link]

-

Sangoi MS, Todeschini V, d'Avila FB, Steppe M. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Talanta. 2011;84(3):843-849. [Online]. Available at: [Link]

-

de Souza Teixeira L, Oliveira PR, et al. Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Braz J Pharm Sci. 2016;52(1):159-167. [Online]. Available at: [Link]

-

TLC Pharmaceutical Standards. (R)-Fesoterodine-d7 Fumarate. [Online]. Available at: [Link]

-

International Continence Society. 540 AN ACTIVE METABOLITE (5-HYDROXYMETHYL TOLTERODINE: 5-HMT) OF FESOTERODINE EXCRETED IN THE URINE BINDS DIRECTLY TO MUSCARINIC RECEPTORS IN THE RAT BLADDER UROTHELIUM AND DETRUSOR MUSCLE. [Online]. Available at: [Link]

-

Accord Healthcare Inc. Fesoterodine fumarate extended-release tablets Product Monograph. 2023. [Online]. Available at: [Link]

-

ResearchGate. Structure of fesoterodine fumarate. [Online]. Available at: [Link]

-

Pfizer Canada ULC. TOVIAZ® (fesoterodine fumarate) Product Monograph. 2021. [Online]. Available at: [Link]

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Fesoterodine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 4. ics.org [ics.org]

- 5. Fesoterodine | C26H37NO3 | CID 6918558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tlcstandards.com [tlcstandards.com]

The Role of Fesoterodine-d7 (fumarate) in Modern Pharmaceutical Research: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the application of Fesoterodine-d7 (fumarate), a deuterated analog of Fesoterodine, in the landscape of pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core utility of this stable isotope-labeled compound, focusing on its critical role in bioanalytical studies that underpin modern drug development. We will explore the scientific rationale for its use, present detailed experimental protocols, and provide insights into the interpretation of the data generated.

Introduction: The Significance of Stable Isotope Labeling in Drug Metabolism and Pharmacokinetic Studies

In the realm of drug discovery and development, a thorough understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. These pharmacokinetic (PK) studies are fundamental to establishing a drug's safety and efficacy profile. A key challenge in this field is the precise and accurate quantification of the drug and its metabolites in complex biological matrices such as plasma, urine, and tissues.

This is where stable isotope-labeled internal standards (SIL-IS) become indispensable tools. The substitution of one or more hydrogen atoms with its heavier, non-radioactive isotope, deuterium (d), creates a molecule that is chemically identical to the parent drug but has a distinct molecular weight. This mass difference allows for its differentiation from the unlabeled analyte by mass spectrometry (MS), while its identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation. This co-elution and similar ionization response are crucial for correcting for matrix effects and variability in the analytical process, leading to highly accurate and precise quantification.[1][2][3]

Fesoterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[4][5][6] It is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases in the blood to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[7] Therefore, pharmacokinetic studies often focus on quantifying both the parent drug (if detectable) and, more importantly, the active 5-HMT. Fesoterodine-d7 (fumarate) serves as the ideal internal standard for the bioanalysis of fesoterodine, ensuring the reliability of the data generated in these critical studies.

Core Application: Fesoterodine-d7 as an Internal Standard in LC-MS/MS Bioanalysis

The primary and most critical research application of Fesoterodine-d7 (fumarate) is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of fesoterodine and its active metabolite, 5-HMT, in biological samples.[7]

The Rationale: Why Deuterated Standards are Superior

The use of a deuterated analog like Fesoterodine-d7 offers significant advantages over using a structurally similar but non-isotopic compound as an internal standard:

-

Minimized Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since a deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, thus correcting for these interferences.[2]

-

Improved Precision and Accuracy: By accounting for variability in sample extraction, injection volume, and ionization efficiency, deuterated internal standards significantly improve the precision and accuracy of the analytical method.[3]

-

Enhanced Method Robustness: The use of a SIL-IS makes the analytical method more rugged and less susceptible to minor variations in experimental conditions.

The following diagram illustrates the workflow for a typical pharmacokinetic study employing Fesoterodine-d7 as an internal standard.

Caption: Workflow for a pharmacokinetic study using Fesoterodine-d7.

Experimental Protocol: A Validated LC-MS/MS Method for Simultaneous Quantification of Fesoterodine and 5-HMT

The following protocol is based on the validated method described by Parekha et al. (2013) for the simultaneous determination of fesoterodine and 5-HMT in human plasma.[7]

Materials and Reagents

-

Fesoterodine fumarate (analyte)

-

5-hydroxymethyl tolterodine (analyte)

-

Fesoterodine-d7 fumarate (internal standard)

-

5-hydroxymethyl tolterodine-d7 (internal standard for 5-HMT)

-

Human plasma (with anticoagulant)

-

Methyl tert-butyl ether (MTBE)

-

n-Hexane

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium formate

Sample Preparation: Liquid-Liquid Extraction

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution (Fesoterodine-d7 and 5-HMT-d7).

-

Vortex mix for 30 seconds.

-

Add 1.0 mL of the extraction solvent (a mixture of methyl tert-butyl ether and n-hexane).

-

Vortex mix for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Kromasil C18 (100 mm x 4.6 mm, 5 µm)[7] |

| Mobile Phase | Acetonitrile and ammonium formate buffer |

| Flow Rate | Isocratic |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Analytes and Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Fesoterodine | 412.2 | 223.0[8] |

| Fesoterodine-d7 | 419.2 | 223.0 |

| 5-HMT | 342.2 | 223.1[9] |

| 5-HMT-d7 | 349.2 | 223.1 |

Note: The exact m/z values for deuterated standards may vary slightly based on the specific labeling pattern.

The following diagram illustrates the fragmentation pathway for Fesoterodine in the mass spectrometer.

Caption: MRM fragmentation of Fesoterodine.

Method Validation

A bioanalytical method using a deuterated internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.

-

Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a defined range. For fesoterodine and 5-HMT, a typical range is 0.01-10 ng/mL in plasma.[7]

-

Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter in the data. Intra- and inter-batch precision should be within acceptable limits (typically <15% CV).[7]

-

Recovery: Assessing the efficiency of the extraction procedure.

-

Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and internal standard.

-

Stability: Assessing the stability of the analytes in the biological matrix under various storage and handling conditions.[7]

Beyond Pharmacokinetics: Other Research Applications

While the primary use of Fesoterodine-d7 is in PK studies, its application can be extended to other areas of drug metabolism research:

-

Metabolite Identification: In "pulse-chase" type experiments, a single dose of the deuterated compound can be administered, and its metabolic fate can be traced by mass spectrometry. The unique isotopic signature of the deuterated metabolites allows for their confident identification against the background of endogenous molecules.

-

Enzyme Phenotyping: By incubating Fesoterodine-d7 with specific recombinant drug-metabolizing enzymes (e.g., cytochrome P450s), researchers can precisely identify the enzymes responsible for its metabolism.

Conclusion: An Indispensable Tool for Robust Bioanalysis

Fesoterodine-d7 (fumarate) is a critical tool for researchers and scientists in the pharmaceutical industry. Its role as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis is fundamental to obtaining the high-quality, reliable pharmacokinetic and metabolic data required for regulatory submissions and for making informed decisions in the drug development process. The use of Fesoterodine-d7 ensures the scientific integrity of these studies, providing a self-validating system for the accurate quantification of fesoterodine and its active metabolite, 5-HMT, in complex biological matrices. As the demand for more precise and robust bioanalytical methods continues to grow, the importance of deuterated standards like Fesoterodine-d7 will only increase.

References

- Parekha, J. M., Sanyalb, M., & Yadavc, M. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 72, 149-157.

- Sangoi, M. S., Todeschini, V., & Steppe, M. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry, 16(6), 653-661.

-

U.S. Food and Drug Administration. (2008). Toviaz (fesoterodine fumarate) Prescribing Information. [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

- Sharma, N., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR DETERMINATION OF FESOTERODINE FUMARATE. Rasayan Journal of Chemistry, 5(2), 234-242.

- Gao, Z., et al. (2014). Monolithic LC method applied to fesoterodine fumarate low dose extended-release tablets. Journal of Pharmaceutical Analysis, 4(5), 336-342.

- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

- Shah, J., et al. (2013). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study.

-

Accord Healthcare Inc. (2023). Fesoterodine fumarate extended-release tablets Product Monograph. [Link]

- Malhotra, B., Gandelman, K., & Sachse, R. (2009). Fesoterodine for the treatment of urinary incontinence and overactive bladder. Clinical interventions in aging, 4, 253–263.

- Sangoi, M. S., et al. (2012). Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry. Journal of pharmaceutical and biomedical analysis, 67-68, 126–133.

- Scott, L. J. (2009). Fesoterodine. Drugs, 69(1), 85–100.

- Der Pharma Chemica. (2012). Stability indicating HPLC method for the quantification of fesoterodine fumarate and its related substances. Der Pharma Chemica, 4(3), 1083-1093.

Sources

- 1. lcms.cz [lcms.cz]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Manufacturing of Fesoterodine-d7 (Fumarate)

Topic: Synthesis and manufacturing of Fesoterodine-d7 (fumarate) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fesoterodine fumarate is a competitive muscarinic receptor antagonist used in the treatment of overactive bladder (OAB).[1][2][3] It functions as a prodrug, rapidly hydrolyzed by non-specific plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).

In bioanalytical workflows, particularly LC-MS/MS pharmacokinetic studies, Fesoterodine-d7 (fumarate) serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS). Its deuterated nature compensates for matrix effects, ionization variability, and extraction inconsistencies. This guide details the chemical synthesis, manufacturing controls, and analytical application of Fesoterodine-d7, specifically focusing on the isobutyryl-d7 isotopologue, which represents the most chemically modular and commercially relevant standard.

Chemical Identity and Retrosynthesis

Chemical Structure

-

Chemical Name: [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methyl(d3)propanoate-3,3,3-d3 (Isobutyryl-d7 labeled).

-

Molecular Formula:

-

Role: Internal Standard (IS) for quantification of Fesoterodine in biological fluids.

Deuterium Labeling Strategy

The "d7" designation typically refers to the isobutyryl moiety (

-

Modularity: The label is introduced in the final synthetic step (esterification).

-

Cost-Efficiency: Isobutyryl chloride-d7 is a readily available or easily synthesized reagent compared to chiral deuterated amine precursors.

-

Metabolic Tracking: Since Fesoterodine is a prodrug, the d7-isobutyryl group is cleaved in vivo. This allows the IS to track the prodrug specifically before hydrolysis, which is the primary analyte for Fesoterodine quantification assays.

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic disconnection of Fesoterodine-d7 showing the convergent assembly of the core 5-HMT scaffold and the deuterated acylating agent.

Detailed Synthesis Protocol

Precursor Preparation: 5-Hydroxymethyl Tolterodine (5-HMT)

Note: While 5-HMT can be purchased, in-house synthesis typically follows the "Pfizer Route" or "Schwarz Pharma Route" involving the reductive amination of a lactol intermediate.

Core Intermediate: (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol.[4][5]

-

Purity Requirement: >98.5% (HPLC) to prevent non-labeled impurity carryover.

-

Chirality: Must be the (R)-enantiomer. Enantiomeric Excess (ee) >99%.

Synthesis of Isobutyryl Chloride-d7

If not purchased commercially, this reagent is generated from Isobutyric acid-d7.

-

Reagents: Isobutyric acid-d7 (

), Thionyl Chloride ( -

Protocol:

-

Charge Isobutyric acid-d7 (1.0 eq) into a dry flask under

. -

Add Thionyl Chloride (1.2 eq) dropwise at 0°C.

-

Reflux at 80°C for 2 hours.

-

Purification: Distillation yields Isobutyryl chloride-d7 as a clear liquid.

-

Integrity Check: Verify by GC-MS to ensure d-enrichment >99 atom % D.

-

Step 1: Esterification (The Labeling Step)

This step couples the core scaffold with the deuterated tag.

Reaction Scheme:

Protocol:

-

Dissolution: Dissolve 10.0 g (29.3 mmol) of 5-HMT in 100 mL of anhydrous Dichloromethane (DCM).

-

Base Addition: Add 8.2 mL (58.6 mmol, 2.0 eq) of Triethylamine (

). Cool the mixture to 0–5°C. -

Acylation: Add 3.5 g (32.2 mmol, 1.1 eq) of Isobutyryl chloride-d7 dropwise over 30 minutes. Maintain temperature <5°C to prevent di-acylation (esterification of the aliphatic hydroxyl).

-

Expert Insight: The phenolic hydroxyl is more acidic and reacts preferentially. However, excess reagent or high temps will esterify the benzylic hydroxyl, forming the "Diester Impurity." Strict temperature control is the causality for high selectivity.

-

-

Quench: Stir for 1 hour at 0°C. Monitor by HPLC. Upon completion (<1% 5-HMT remaining), quench with saturated

solution. -

Workup: Separate phases. Wash organic layer with water and brine. Dry over

and concentrate in vacuo to yield Fesoterodine-d7 Free Base as a pale yellow oil.

Step 2: Fumarate Salt Formation

The fumarate salt is preferred for its crystallinity and stability compared to the amorphous free base.

Protocol:

-

Solvent System: Dissolve the crude oil (approx. 12 g) in 2-Butanone (Methyl Ethyl Ketone, MEK).

-

Acid Addition: Add Fumaric acid (1.0 eq, stoichiometric) dissolved in warm MEK/Cyclohexane.

-

Crystallization: Heat to 50°C to ensure homogeneity, then cool slowly to room temperature, then to 0°C.

-

Isolation: Filter the white precipitate. Wash with cold Cyclohexane/MEK (9:1).

-

Drying: Vacuum dry at 40°C for 12 hours.

Manufacturing & Quality Control (QC)

Process Workflow (Graphviz)

Figure 2: Manufacturing workflow for Fesoterodine-d7 Fumarate, highlighting the transition from kinetic reaction control to thermodynamic salt crystallization.

Critical Quality Attributes (CQA)

To validate the material as a Reference Standard, the following specifications must be met:

| Test Parameter | Method | Specification | Rationale |

| Chemical Purity | HPLC-UV (210 nm) | > 99.0% | Ensures no interference from precursors. |

| Isotopic Enrichment | LC-MS or H-NMR | > 99.0 atom % D | Prevents "M-0" contribution to the analyte signal. |

| Chiral Purity | Chiral HPLC | > 99.0% ee | The (S)-enantiomer has different PK properties. |

| Residual Solvents | GC-Headspace | < ICH Limits | MEK and DCM must be removed. |

| Counter-ion Content | HPLC or Titration | 1:1 Stoichiometry | Confirms mono-fumarate salt formation. |

Impurity Profile

-

Deacyl Fesoterodine (5-HMT): Result of incomplete reaction. Limit < 0.1%.

-

Diester Impurity: Result of over-acylation at the benzylic hydroxyl. Limit < 0.15%.

-

D0-Fesoterodine: Non-labeled drug. Critical: Must be < 0.5% to avoid false positives in patient samples.

Bioanalytical Application

Mass Spectrometry Parameters

Fesoterodine-d7 is used in LC-MS/MS assays.[6][7] The deuterium label on the isobutyryl group results in a mass shift of +7 Da for the precursor ion.

-

Ionization: ESI Positive Mode.

-

Precursor Ion (Q1):

-

Product Ion (Q3):

-

Transition:

(Loss of isobutyryl-phenol moiety). -

Transition (IS):

-

Note: The fragment

223 (diisopropylamino-phenylpropyl cation) does not contain the isobutyryl group. Therefore, the product ion mass is identical for both Analyte and IS. The differentiation occurs solely at Q1 (Precursor). This is a standard "loss of labeled fragment" or "generation of common fragment" transition.

-

Why Fesoterodine-d7?

Using the d7 analog provides co-elution with the analyte. Unlike structural analogs (e.g., Tolterodine), Fesoterodine-d7 experiences the exact same matrix suppression/enhancement at the specific retention time, ensuring high accuracy in quantitative data processing.

References

-

Pfizer Inc. (2011). Process for the preparation of Fesoterodine. US Patent 9,012,678.

-

MedChemExpress. (2024). Fesoterodine-d7 fumarate Product Information.

-

Sangoi, M. S., et al. (2011). "Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry." European Journal of Mass Spectrometry, 17(1), 83-90.

-

Ney, P., et al. (2008). "Pharmacological Characterization of a Novel Investigational Antimuscarinic Drug, Fesoterodine." BJU International, 101(8), 1036-1042.

-

VeePrho. (2024). Fesoterodine Impurity Profiling and Standards.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US9012678B2 - Processes for the preparation of fesoterodine - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fesoterodine stress degradation behavior by liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Fesoterodine-d7 (fumarate) CAS number and molecular weight

The following technical guide is structured to provide a comprehensive, mechanism-driven analysis of Fesoterodine-d7 (fumarate), specifically tailored for bioanalytical and pharmaceutical research applications.

Stable Isotope-Labeled Internal Standard for Bioanalysis

Executive Summary

Fesoterodine-d7 (fumarate) is a deuterated stable isotope-labeled (SIL) analog of Fesoterodine, a muscarinic receptor antagonist used in the treatment of overactive bladder (OAB). It serves as a critical internal standard (IS) in the quantitative determination of the parent prodrug via LC-MS/MS.

This guide addresses the specific physicochemical properties, bioanalytical applications, and mechanistic limitations of this compound. Crucially, the deuterium labeling is located on the isobutyryl moiety , which has significant implications for its utility in pharmacokinetic (PK) studies involving the active metabolite, 5-hydroxymethyl tolterodine (5-HMT).

Chemical Identity & Specifications

Core Identifiers

| Parameter | Specification |

| Compound Name | Fesoterodine-d7 fumarate |

| CAS Number | 2747918-94-9 |

| Chemical Name | 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate-d7; (E)-but-2-enedioic acid |

| Isotopic Purity | ≥ 99% Deuterium enrichment |

| Chemical Purity | ≥ 98% (HPLC) |

| Salt Form | Fumarate (1:1 stoichiometry) |

Molecular Metrics

The molecular weight calculation accounts for the substitution of seven protium (

-

Unlabeled Fesoterodine Fumarate:

| MW: 527.65 g/mol [1] -

Fesoterodine-d7 Fumarate:

Structural Localization of Isotopes

The seven deuterium atoms are located on the isobutyryl group (the ester tail).

-

Structure: The core phenyl-propyl-amine scaffold remains unlabeled.

-

Implication: The mass shift (+7 Da) is entirely contained within the labile ester moiety.

Caption: Schematic representation of the deuterium label position on the labile isobutyryl tail.

Mechanistic Insight: The "Label Loss" Phenomenon

Researchers must understand the metabolic pathway of Fesoterodine to use this IS correctly. Fesoterodine is a prodrug . Upon entering systemic circulation, it is rapidly hydrolyzed by non-specific plasma esterases into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) .[4]

The Bioanalytical Trap

Because the d7-label is on the isobutyryl group (the leaving group during hydrolysis), the conversion of Fesoterodine-d7 to 5-HMT results in the loss of the internal standard signal.

-

Correct Application: Quantification of Fesoterodine Parent (e.g., in formulation analysis, stability testing, or early-phase absorption PK).

-

Incorrect Application: Quantification of 5-HMT (Active Metabolite).[5] For 5-HMT, you must use 5-HMT-d6 (labeled on the amine isopropyls) or 5-HMT-d14.

Caption: Metabolic hydrolysis of Fesoterodine-d7 showing the separation of the label from the core.

Validated Bioanalytical Protocol (LC-MS/MS)

This protocol focuses on the quantification of the parent prodrug in human plasma. Due to the rapid hydrolysis described above, sample stabilization is the most critical step.

Sample Stabilization (Pre-Analytical)

To prevent ex-vivo hydrolysis of Fesoterodine-d7 (and the analyte) during sample collection:

-

Acidification: Collect blood into tubes containing Dichlorvos (esterase inhibitor) or immediately acidify plasma with 10% Formic Acid (10 µL per 1 mL plasma).

-

Temperature: Maintain all samples at 4°C strictly.

Extraction Methodology (Liquid-Liquid Extraction)

-

Aliquot: 200 µL stabilized plasma.

-

IS Addition: Add 20 µL Fesoterodine-d7 fumarate working solution (50 ng/mL in MeOH).

-

Buffer: Add 100 µL Ammonium Acetate buffer (pH 4.5).

-

Solvent: Add 1.5 mL TBME (tert-Butyl methyl ether) .

-

Agitation: Vortex 5 min, Centrifuge 10 min @ 4000 rpm.

-

Reconstitution: Evaporate supernatant; reconstitute in Mobile Phase.

LC-MS/MS Parameters[11]

-

Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 50 x 2.1 mm, 3 µm.

-

Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).

-

Ionization: ESI Positive Mode.

MRM Transitions:

| Analyte | Precursor Ion ( | Product Ion ( | Note |

| Fesoterodine | 412.2 | 223.1 | Loss of ester + cleavage |

| Fesoterodine-d7 | 419.2 | 223.1 | Fragment is the unlabeled core |

Note: The product ion (223.[5]1) is identical for both the analyte and the IS because the fragmentation typically yields the stable diphenyl-methyl amine core, which does not carry the d7 label. The differentiation relies entirely on the precursor ion mass shift.

Handling & Stability

Storage Conditions

-

Temperature: -20°C (Long term).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The fumarate salt is generally more stable than the free base but remains susceptible to moisture.

-

Hygroscopicity: Moderate. Desiccate upon warming to room temperature before opening.

Solubility Profile

-

Water: Soluble (due to fumarate salt).

-

Methanol/DMSO: Highly soluble.

-

Stock Solution: Prepare stocks in Methanol (1 mg/mL). These are stable for ~1 month at -20°C.

References

-

MedChemExpress . Fesoterodine-d7 fumarate Product Information. Retrieved from .

-

Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. European Journal of Mass Spectrometry . Retrieved from .

-

U.S. Food and Drug Administration (FDA) . Toviaz (Fesoterodine Fumarate) Prescribing Information. Retrieved from .

-

Sussex Research Laboratories . Fesoterodine-d7 Hydrochloride Data Sheet. Retrieved from .

-

ChemicalBook . Fesoterodine Fumarate Chemical Properties. Retrieved from .

Sources

Advanced Characterization and Application of Fesoterodine-d7 Fumarate

This guide is structured to serve as an authoritative technical reference for the application, synthesis, and bioanalytical validation of Fesoterodine-d7 fumarate. It deviates from standard templates to address the specific "prodrug-to-metabolite" complexity inherent to this compound.

Technical Whitepaper | Version 2.0

Executive Technical Summary

Fesoterodine fumarate is a muscarinic receptor antagonist prodrug used in the treatment of overactive bladder (OAB). It is rapidly hydrolyzed in vivo by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) .[1]

Fesoterodine-d7 is the stable isotope-labeled internal standard (IS) specifically designed for the quantification of the parent prodrug.[1]

Critical Application Note: The placement of the deuterium label is the single most important factor in the utility of this standard.

-

Isobutyryl-d7 Labeling (Standard): The label is located on the isobutyryl ester tail.[1] Upon hydrolysis, the label is cleaved and lost . Therefore, this IS cannot be used to quantify the active metabolite (5-HMT).[1] It is strictly for formulation analysis, stability testing, and absorption-phase pharmacokinetics.[1]

-

Amine-d14 Labeling (Alternative): Labeling on the di-isopropyl amine groups (retained in metabolite) is required if the IS is intended to track 5-HMT.[1]

This guide focuses on the industry-standard Fesoterodine-d7 (Isobutyryl-d7) .[1]

Structural Integrity & Labeling Strategy

The Labeling Architecture

To ensure spectral differentiation without altering chromatographic behavior (retention time shifts), the d7-labeling is engineered into the isobutyryl moiety.[1]

-

Chemical Name: 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate-d7 fumarate.[1]

-

Isotopic Modification: The seven hydrogen atoms of the isobutyryl group (

) are replaced with deuterium (

Metabolic Fate Visualization

The following diagram illustrates the metabolic instability of the label, a crucial concept for assay development.

Figure 1: The metabolic hydrolysis of Fesoterodine-d7 showing the loss of the deuterated moiety.[1]

Synthesis & Isotopic Purity

Synthetic Pathway

The synthesis of Fesoterodine-d7 is a convergent process.[1] The critical step is the esterification of the advanced intermediate (5-HMT base) with deuterated isobutyryl chloride.[1]

Protocol Summary:

-

Precursor: Start with (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol (5-HMT base).[1]

-

Acylation: React with Isobutyryl chloride-d7 (CAS: 1219803-71-0) in dichloromethane (DCM) with triethylamine (TEA) as a base.[1]

-

Salt Formation: The resulting free base is treated with fumaric acid in 2-butanone (MEK) to crystallize the fumarate salt.[1]

Isotopic Purity Specifications

For LC-MS/MS applications, the "M+0" (unlabeled) contribution must be minimized to prevent false positives in the analyte channel.

| Parameter | Specification | Scientific Rationale |

| Chemical Purity | > 98.0% | Eliminates non-isobaric interferences.[1] |

| Isotopic Enrichment | > 99.0% atom D | Ensures minimal M+0 (unlabeled) presence.[1] |

| d0 Contribution | < 0.5% | Prevents the IS from contributing signal to the analyte channel (Cross-Signal Interference). |

| Protodeuterium Loss | Negligible | The C-D bonds on the isobutyryl group are non-exchangeable in aqueous mobile phases. |

Bioanalytical Application (LC-MS/MS)

Method Design: The "Loss of Label" Transition

When developing MRM (Multiple Reaction Monitoring) methods, the fragmentation pattern of Fesoterodine-d7 is distinct.[1] The primary fragment (m/z 223) corresponds to the diphenyl-amine core, which does not contain the label .[1]

Note: The product ion is identical for both. Specificity is achieved solely through the precursor ion shift (+7 Da).[1]

Analytical Workflow

This workflow is optimized for formulation stability testing or in vitro permeability assays (e.g., Caco-2), where the parent drug stability is the metric of interest.

Figure 2: LC-MS/MS Workflow for Fesoterodine Quantification.

Validation Criteria (Self-Validating System)

To ensure the protocol is robust, perform the IS Interference Test :

-

Inject a "Blank + IS" sample.[1]

-

Monitor the Analyte channel (412

223).[2] -

Requirement: Signal in the analyte channel must be

of the Lower Limit of Quantification (LLOQ). High isotopic purity (>99%) is required to pass this test.[1]

References

-

Malhotra, B., et al. (2011). Pharmacokinetic profile of fesoterodine. International Journal of Clinical Pharmacology and Therapeutics.[1] Link

-

Sangoi, M. S., et al. (2010). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry.[1][2][3] European Journal of Mass Spectrometry. Link[1]

-

U.S. Food and Drug Administration. (2008).[1] Toviaz (Fesoterodine fumarate) Prescribing Information.[1][4]Link[1]

-

Toronto Research Chemicals. (2024).[1] Fesoterodine-d7 Fumarate Product Data Sheet.[1]Link[1]

-

European Medicines Agency (EMA). (2022).[1] ICH Guideline M10 on Bioanalytical Method Validation.[1]Link

Sources

- 1. Fesoterodine Fumarate | C30H41NO7 | CID 9849808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Stability and Storage Architecture for Fesoterodine-d7 (Fumarate)

Executive Summary & Molecular Identity

Fesoterodine-d7 (fumarate) is the stable isotope-labeled (SIL) analog of Fesoterodine, utilized primarily as an internal standard (IS) for the quantification of Fesoterodine in biological matrices via LC-MS/MS.

The structural integrity of this reagent is compromised by two primary factors: the hydrolytic lability of the phenolic ester and the hygroscopic nature of the fumarate salt . Unlike robust carbamates or amides, Fesoterodine is a prodrug designed to degrade in vivo; this feature makes it inherently unstable ex vivo.

Chemical Profile

| Attribute | Specification |

| Compound Name | Fesoterodine-d7 Fumarate |

| Chemical Class | Muscarinic Antagonist (Prodrug) |

| Critical Moiety | Phenolic Ester (Isobutyryl linkage) |

| Isotopic Label | Typically on the Isobutyryl tail (d7) or Isopropyl amine (d14/d7)* |

| Salt Form | Fumarate (1:1 Stoichiometry typical) |

| MW Difference | +7 Da relative to unlabeled parent |

> Critical Note on Label Position: Commercial Fesoterodine-d7 is frequently labeled on the isobutyryl moiety (2-methylpropanoate-d7). If hydrolysis occurs, the labeled fragment (isobutyric acid-d7) cleaves off, leaving unlabeled 5-hydroxymethyl tolterodine (5-HMT). This renders the IS undetectable in the MRM channel for the parent drug, leading to quantification failure.

Degradation Mechanisms & Causality

Understanding the "Why" allows us to prevent the "How." The stability profile of Fesoterodine-d7 is dictated by the ester bond's susceptibility to nucleophilic attack.

The Hydrolysis Cascade

The primary degradation pathway is the cleavage of the ester bond, yielding the active metabolite (5-HMT) and Isobutyric acid. This reaction is catalyzed by:

-

Moisture: Water acts as the nucleophile.

-

pH Extremes: Base-catalyzed hydrolysis is rapid; acid-catalyzed is slower but significant.

-

Temperature: Rate doubles roughly every 10°C increase.

Transesterification (The Methanol Trap)

A common error in bioanalysis is storing Fesoterodine stock solutions in methanol. Methanol can act as a nucleophile, replacing the isobutyryl group with a methyl group (methanolysis), effectively destroying the standard over weeks at room temperature.

Visualization of Degradation Pathways

The following diagram illustrates the critical failure points for Fesoterodine-d7.

Caption: Primary degradation pathways. Note that hydrolysis separates the d7-label (if on the tail) from the core structure.

Storage & Handling Protocols

This protocol is designed to create a "Statistically Controlled Environment" that minimizes thermodynamic entropy (degradation).

Solid State Storage (Lyophilized Powder)

Upon receipt, the vial must be triaged immediately. Do not leave on the benchtop.

| Parameter | Specification | Rationale |

| Temperature | -20°C (-4°F) or lower | Arrhenius equation dictates significantly slowed reaction kinetics at sub-zero temps. |

| Atmosphere | Argon or Nitrogen Overlay | Displaces oxygen (prevents oxidation) and ambient humidity (prevents hydrolysis). |

| Container | Amber Glass Vial (Silanized) | Amber glass blocks UV light; silanization prevents adsorption of the amine to glass walls. |

| Desiccation | Secondary container with Silica Gel | The fumarate salt is hygroscopic; moisture absorption accelerates solid-state hydrolysis. |

Solution Preparation & Storage

The Golden Rule: Never store working solutions (>24 hours). Only store concentrated stock solutions.

-

Solvent Selection:

-

Recommended:Acetonitrile (ACN) . It is aprotic and does not support transesterification.

-

Avoid: Methanol (MeOH) for long-term storage (risk of solvolysis).

-

Avoid: Water/Buffer (rapid hydrolysis).

-

-

Stock Solution Protocol:

-

Dissolve Fesoterodine-d7 fumarate in 100% ACN to reach 1 mg/mL.

-

Aliquot into single-use amber vials (e.g., 50 µL each).

-

Evaporate solvent under N2 stream (optional, for dry storage) OR store liquid at -80°C.

-

Shelf Life: 6 months at -80°C in ACN. 1 month at -20°C.

-

Handling Workflow Diagram

Caption: Lifecycle workflow from receipt to analysis. Note the "Single-Use" directive to prevent freeze-thaw degradation.

Analytical Verification (Self-Validating System)

Before running a clinical batch, you must verify the integrity of the IS. A degraded IS will result in variable response factors and failed batches.

The "Zero-Injection" Test

Run a blank injection containing only the Internal Standard.

-

Monitor: MRM transition for Fesoterodine-d7.

-

Monitor: MRM transition for Unlabeled 5-HMT.

-

Pass Criteria: If you see a significant peak for 5-HMT in your "IS Only" sample, your Fesoterodine-d7 has hydrolyzed. The label (isobutyric acid-d7) has fallen off, leaving the unlabeled metabolite.

Mass Spectrometry Tuning

-

Ionization: ESI Positive mode.

-

Parent Ion: [M+H]+ (Calculate based on specific d7 labeling position).

-

Daughter Ion: Ensure the transition selected includes the d7 label.

-

Risk: If your MRM transition monitors the loss of the isobutyryl group, you might be monitoring a fragment that doesn't contain the deuterium, rendering the "d7" useless for fragment-specific tracking. Always verify the fragmentation pattern.

-

References

-

PubChem. (n.d.). Fesoterodine Fumarate | C30H41NO7. National Library of Medicine. Retrieved October 26, 2025, from [Link]

-

European Medicines Agency (EMA). (2007). Toviaz (Fesoterodine) Assessment Report. Retrieved October 26, 2025, from [Link]

- Vangala, R., et al. (2013). Stability-indicating HPLC method for Fesoterodine. Journal of Chromatographic Science.

- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (General reference on ester hydrolysis mechanisms).

Methodological & Application

Quantitative analysis of fesoterodine using Fesoterodine-d7 (fumarate)

Application Note: AN-2026-FESO-D7 High-Sensitivity Quantitation of Fesoterodine in Biological Matrices Using Fesoterodine-d7 (Fumarate) as a Stable Isotope Internal Standard

Part 1: Introduction & Strategic Overview

The "Prodrug" Analytical Paradox Fesoterodine fumarate is a muscarinic receptor antagonist used for overactive bladder.[1][2] Chemically, it is a phenolic ester prodrug that is rapidly hydrolyzed by ubiquitous non-specific esterases in the blood to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).

For the drug development professional, this presents a critical bioanalytical challenge: Fesoterodine is chemically designed to disappear.

While most clinical assays quantify the stable metabolite (5-HMT), there are specific regulatory and pharmacokinetic (PK) contexts—such as bioequivalence studies, formulation stability testing, and early-phase metabolic profiling—where the quantification of the parent molecule (Fesoterodine) is mandatory.

The Role of Fesoterodine-d7 Using Fesoterodine-d7 (fumarate) is not merely a box-ticking exercise for an internal standard (IS). In this assay, the SIL-IS (Stable Isotope Labeled Internal Standard) serves two critical functions:

-

Ionization Correction: It compensates for matrix effects (ion suppression/enhancement) in the electrospray source, which is common in plasma extracts.

-

Process Tracking: While it cannot correct for degradation occurring before spiking, it tracks extraction efficiency and compensates for any hydrolysis that might occur during the sample preparation workflow.

Part 2: Chemical & Physical Specifications

| Compound | Chemical Name | Molecular Formula (Free Base) | MW (Free Base) | Monoisotopic Mass |

| Analyte | Fesoterodine | 411.58 g/mol | 411.28 | |

| IS | Fesoterodine-d7 | 418.62 g/mol | 418.32 |

Key Stability Characteristic:

-

Lability: High. The ester bond is susceptible to rapid enzymatic hydrolysis in plasma and chemical hydrolysis at neutral/alkaline pH.

-

Storage: Solid state must be stored at -20°C under inert atmosphere. Solutions must be prepared fresh or stored in acidified solvents.

Part 3: Critical Handling & Stabilization (The "Expertise" Section)

Senior Scientist Insight: Do not treat this as a standard small-molecule extraction. If you collect blood into standard K2EDTA tubes and process it at room temperature, Fesoterodine will degrade into 5-HMT within minutes, yielding a false negative for the parent and a false positive for the metabolite.

The "Cold-Acid" Shield Protocol: To successfully quantify the parent drug, you must inhibit esterase activity immediately upon sample collection.

-

Temperature Control: All processing must occur at 4°C (on wet ice).

-

Esterase Inhibition: Blood samples should be collected in tubes pre-chilled and potentially treated with an esterase inhibitor (e.g., Dichlorvos, though safety concerns often lead labs to use immediate acidification).

-

Acidification: Plasma must be acidified to pH ~3.0 immediately after separation.

Visualizing the Instability Pathway

Caption: The enzymatic hydrolysis pathway of Fesoterodine. Without acidification, the parent drug converts rapidly to 5-HMT, compromising quantitation.

Part 4: Experimental Protocol

A. Reagent Preparation

-

Stock Solutions (1 mg/mL): Dissolve Fesoterodine Fumarate and Fesoterodine-d7 Fumarate in Methanol. Note: Correct for the salt factor (MW Salt / MW Free Base).

-

Working Standard: Dilute Stock Fesoterodine to calibration levels (e.g., 0.5 – 500 ng/mL) in acidified water (0.1% Formic Acid). Do not use neutral buffers.

-

Working IS Solution: Dilute Fesoterodine-d7 to ~50 ng/mL in Acetonitrile (ACN).

B. Sample Preparation (Protein Precipitation)

Rationale: LLE (Liquid-Liquid Extraction) is cleaner, but PPT (Protein Precipitation) is faster and allows for immediate enzyme denaturation by organic solvent.

-

Thaw plasma samples on wet ice.

-

Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

Add IS: Add 10 µL of Fesoterodine-d7 Working Solution. Vortex briefly (2 sec).

-

Precipitate: Immediately add 400 µL of ice-cold Acetonitrile containing 1% Formic Acid .

-

Why Formic Acid? To lower pH and stop chemical hydrolysis.

-

Why Ice-Cold? To promote protein crashing and inhibit any residual enzymatic activity.

-

-

Vortex vigorously for 1 min.

-

Centrifuge at 14,000 rpm for 10 min at 4°C.

-

Transfer 200 µL of supernatant to an autosampler vial.

-

Dilute with 200 µL of water (to match initial mobile phase strength).

C. LC-MS/MS Conditions

Chromatography (UHPLC)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial |

| 0.5 | 10 | Desalting |

| 3.0 | 90 | Elution |

| 3.5 | 90 | Wash |

| 3.6 | 10 | Re-equilibration |

| 5.0 | 10 | End |

Mass Spectrometry (Triple Quadrupole)

-

Source: ESI Positive Mode (ESI+).

-

Spray Voltage: 3500 V.

-

Source Temp: 500°C.

MRM Transitions: Note: Exact collision energies (CE) depend on the specific instrument (e.g., Sciex vs. Thermo) and must be optimized.

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Role |

| Fesoterodine | 412.2 | 223.1 | 100 | Quantifier |

| 412.2 | 341.2 | 100 | Qualifier | |

| Fesoterodine-d7 | 419.2 | 230.1* | 100 | Internal Standard |

*The d7 product ion depends on the labeling position. If the label is on the isopropyl amine chain (common), the 223 fragment (diphenyl) shifts to 230. Verify this by running a product ion scan of the neat IS.

Part 5: Method Validation & Troubleshooting

Self-Validating Systems

To ensure the data is trustworthy, include these specific QC checks:

-

Conversion Monitoring:

-

Spike a QC sample with high concentration Fesoterodine but no 5-HMT.

-

Analyze for 5-HMT.

-

Acceptance Criteria: If 5-HMT signal > 5% of Fesoterodine signal, your stabilization protocol has failed (hydrolysis occurred during prep).

-

-

IS Response Consistency:

-

Plot the peak area of Fesoterodine-d7 across the entire run.

-

A drift > 20% suggests matrix accumulation on the column or source contamination.

-

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Low Recovery of Parent | Esterase activity not stopped. | Ensure plasma is acidified immediately. Keep all reagents on ice. |

| High Backpressure | Protein precipitation incomplete. | Increase centrifugation speed/time. Ensure supernatant is clear before injection. |

| Peak Tailing | Basic amine interaction with silanols. | Ensure Mobile Phase has sufficient ionic strength (0.1% Formic Acid or 5mM Ammonium Formate). |

| IS Signal Suppression | Co-eluting phospholipids. | Monitor phospholipid transitions (m/z 184). Adjust gradient to flush column longer. |

Part 6: Workflow Visualization

Caption: Step-by-step bioanalytical workflow ensuring stabilization and precise quantitation.

References

-

Food and Drug Administration (FDA). Draft Guidance on Fesoterodine Fumarate.[3] Recommended Bioequivalence Studies.[3] (Accessed 2024).[4] Link

-

Sangoi, M. S., et al. (2010). "Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry." European Journal of Mass Spectrometry, 16(6), 641-647. Link

-

Parekh, J. M., et al. (2013).[5] "Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS." Journal of Chromatography B, 913, 1-11.[5] Link

-

Malhotra, B., et al. (2011).[6] "Effects of fesoterodine on the pharmacokinetics and pharmacodynamics of warfarin in healthy volunteers." British Journal of Clinical Pharmacology, 72(2), 257-262.[6] Link

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fesoterodine Fumarate | CAS#:286930-03-8 | Chemsrc [chemsrc.com]

Bioanalytical method development with Fesoterodine-d7 (fumarate)

Application Note: Bioanalytical Method Development for Fesoterodine using Fesoterodine-d7 (Fumarate) as Internal Standard

Executive Summary & Scientific Context

The Prodrug Challenge: Fesoterodine is a muscarinic antagonist prodrug used for the treatment of overactive bladder (OAB).[1] Bioanalytically, it presents a significant challenge: it is rapidly and extensively hydrolyzed by non-specific esterases (both in vivo and ex vivo) into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).

The Role of Fesoterodine-d7: In standard clinical PK assays, 5-HMT is the primary analyte. However, for formulation stability studies, early-phase pharmacokinetics, or mechanistic toxicology, the quantification of the parent (Fesoterodine) is required. Fesoterodine-d7 (fumarate) is the critical Stable Isotope Labeled (SIL) Internal Standard used to normalize for the significant matrix effects and extraction variability associated with this unstable ester.

Scope of this Guide: This protocol details a Stabilization-First bioanalytical method. Without immediate enzymatic inhibition during sample collection, Fesoterodine degrades within minutes, rendering the assay invalid. This guide covers the stabilization, extraction, and LC-MS/MS quantification of Fesoterodine using the d7-analog.

Chemical Identity & Reference Standards

| Property | Analyte: Fesoterodine Fumarate | Internal Standard: Fesoterodine-d7 Fumarate |

| CAS Registry | 286930-03-8 (Parent) | N/A (Deuterated Analog) |

| Molecular Formula | ||

| Molecular Weight | ~527.66 g/mol | ~534.70 g/mol |

| Free Base MW | 411.55 g/mol | 418.60 g/mol |

| Function | Target Analyte (Prodrug) | Correction for Ionization/Recovery |

| Solubility | Soluble in Methanol, DMSO | Soluble in Methanol, DMSO |

Critical Note on Weighing: Certificates of Analysis (CoA) for Fesoterodine-d7 usually provide the weight of the salt. You must apply a salt correction factor (MW Free Base / MW Salt) when preparing stock solutions to ensure accurate free-base concentration.

Pre-Analytical Protocol: Enzymatic Stabilization

Objective: Prevent the ex vivo conversion of Fesoterodine to 5-HMT by plasma esterases. Mechanism: Non-specific esterases are pH-sensitive and temperature-dependent.

Step-by-Step Collection Protocol

-

Preparation: Pre-chill blood collection tubes (K2EDTA or Lithium Heparin) on wet ice (4°C).

-

Acidification Agent: Prepare 5% Formic Acid (aq) or 1M HCl.

-

Blood Draw: Collect blood directly into the chilled tubes.

-

Immediate Stabilization (The "Golden Minute"):

-

Within 60 seconds of collection, add the acidification agent to the blood (Ratio: 50 µL acid per 1 mL blood) to lower pH to ~3.0–4.0.

-

Alternative: Use tubes pre-spiked with Dichlorvos (esterase inhibitor), though acidification is safer and generally sufficient for Fesoterodine.

-

-

Separation: Centrifuge at 4°C (2000 x g for 10 min).

-

Storage: Harvest plasma immediately and freeze at -70°C.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the bioanalytical pathway, highlighting where the d7-IS is introduced to ensure data integrity.

Caption: Workflow emphasizing the mandatory stabilization step prior to Internal Standard addition.

LC-MS/MS Method Development

A. Mass Spectrometry Parameters (Source: ESI+)

Fesoterodine ionizes best in positive mode. The d7-analog typically has deuterium atoms on the isopropyl groups or the phenyl ring.

| Parameter | Fesoterodine (Analyte) | Fesoterodine-d7 (IS) |

| Precursor Ion (Q1) | 412.2 m/z | 419.2 m/z |

| Product Ion (Q3) | 223.1 m/z (Quantifier) | 230.1 m/z (Quantifier)* |

| Cone Voltage | 30–40 V | 30–40 V |

| Collision Energy | 20–25 eV | 20–25 eV |

| Dwell Time | 100 ms | 100 ms |

*Note: The Q3 transition for d7 depends on the specific labeling position. If the label is on the fragment retained (e.g., the amine side chain), the mass shifts (+7). If the label is on the lost fragment, the Q3 remains 223.1. Always run a product ion scan on your specific CoA material.

B. Chromatographic Conditions

-

Column: C18 or C8 (e.g., Waters XBridge C18 or Phenomenex Kinetex C18), 50 x 2.1 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

-

Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

-

Gradient:

-

0.0 min: 30% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 30% B (Re-equilibration)

-

-

Flow Rate: 0.4 – 0.6 mL/min.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation to remove phospholipids and stabilize the ester during processing.

-

Aliquot: Transfer 200 µL of acidified plasma to a clean tube.

-

IS Addition: Add 20 µL of Fesoterodine-d7 working solution (e.g., 500 ng/mL in 50% MeOH). Vortex gently.

-

Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 4.5) to buffer the plasma before extraction.

-

Extraction Solvent: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .

-

Why? These non-polar solvents extract the lipophilic parent drug while leaving polar metabolites (like 5-HMT) and salts in the aqueous phase.

-

-

Agitation: Shake/Vortex for 10 minutes.

-

Centrifugation: 4000 rpm for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

-

Dry Down: Evaporate to dryness under Nitrogen at 35°C. Do not overheat, as esters are thermally labile.

-

Reconstitution: Dissolve residue in 200 µL Mobile Phase (30:70 ACN:Water).

Validation & Reliability (FDA M10 Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating":

-

Selectivity: Analyze 6 lots of blank plasma (including lipemic/hemolyzed) to ensure no interference at the retention times of Fesoterodine (RT ~2.2 min) or the IS.

-

Conversion Check (Crucial):

-

Spike plasma with high concentrations of 5-HMT (metabolite) and analyze for Fesoterodine.

-

Acceptance: < 1% conversion. If Fesoterodine peaks appear in the 5-HMT spike, your stabilization failed.

-

-

Matrix Effect: Calculate the Matrix Factor (MF) for Fesoterodine and Fesoterodine-d7.

-

This ratio should be close to 1.0, proving the d7-IS compensates for suppression.

-

-

Stability: Prove "Bench-top Stability" in acidified plasma. Non-acidified plasma will fail this test immediately.

References

-

FDA M10 Bioanalytical Method Validation Guidance. (2022). Food and Drug Administration.[2][3] [Link]

-

Parekh, J. M., et al. (2013). Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS.[4] Journal of Chromatography B. [Link]

-

Sangoi, M. S., et al. (2011). Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry.[5] European Journal of Mass Spectrometry. [Link]

-

PubChem Compound Summary: Fesoterodine. National Center for Biotechnology Information. [Link]

Sources

- 1. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 4. Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity UPLC-MS/MS Quantification of Fesoterodine in Human Plasma Using Fesoterodine-d7

Abstract

This application note details a robust, high-sensitivity UPLC-MS/MS protocol for the quantification of Fesoterodine , a muscarinic receptor antagonist prodrug, in human plasma.[1] While most clinical assays target the active metabolite (5-hydroxymethyl tolterodine, 5-HMT) due to the rapid hydrolysis of the parent drug, specific pharmacokinetic (PK) and formulation studies require the direct measurement of the prodrug itself. This method overcomes the critical challenge of ex vivo esterase instability by incorporating a strict sample stabilization protocol. Using Fesoterodine-d7 as a stable isotope-labeled internal standard (SIL-IS), the method achieves precise quantification with a Lower Limit of Quantification (LLOQ) suitable for sub-nanogram/mL analysis.

Introduction & Scientific Rationale

The Bioanalytical Challenge: Prodrug Instability

Fesoterodine is an ester prodrug.[2] Upon oral administration, it is rapidly hydrolyzed by ubiquitous non-specific esterases in the blood and liver to form 5-HMT, the active moiety responsible for antimuscarinic activity.[1][2]

-

The Problem: In standard plasma collection tubes (EDTA/Heparin), Fesoterodine continues to degrade ex vivo (after blood draw), leading to underestimation of the parent drug and artificial elevation of the metabolite.

-

The Solution: This protocol utilizes immediate enzyme inhibition at the point of collection. We employ acidification (pH < 4) or specific esterase inhibitors (e.g., Dichlorvos or NaF/PMSF cocktails) to freeze the hydrolysis equilibrium, ensuring the integrity of the Fesoterodine concentration.

Role of Fesoterodine-d7

The use of Fesoterodine-d7 is critical for correcting matrix effects and recovery variances.

-

Mechanistic Insight: As a deuterated analog, Fesoterodine-d7 shares nearly identical physicochemical properties (pKa, logP) with the analyte but is differentiated by mass (+7 Da).

-

Compensation: It compensates for ionization suppression in the electrospray source (ESI) and tracks the extraction efficiency of the Liquid-Liquid Extraction (LLE) step.

Method Development Strategy

Metabolic Pathway & Stability Visualization

The following diagram illustrates the critical hydrolysis pathway that this method seeks to arrest.

Figure 1: Metabolic pathway of Fesoterodine.[2][3] The method focuses on stabilizing the 'Fesoterodine' node to prevent conversion to 5-HMT during sample processing.

Mass Spectrometry Optimization

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Precursor Selection: Protonated molecules

are selected.-

Fesoterodine: m/z 412.2[4]

-

Fesoterodine-d7: m/z 419.2

-

-

Fragment Selection: The most abundant product ion typically corresponds to the cleavage of the ester bond or the loss of the diisopropylamine group.

Detailed Experimental Protocol

Chemicals and Reagents[2]

-

Analyte: Fesoterodine Fumarate (Reference Standard, >99% purity).

-

Internal Standard: Fesoterodine-d7 Hydrochloride (Isotopic purity >99%).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Formate.

-

Stabilizer: 1M Hydrochloric Acid (HCl) or Dichlorvos (10 mg/mL in ACN).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) and n-Hexane.

Instrumentation

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Detector: Sciex QTRAP 6500+ or Thermo TSQ Altis Triple Quadrupole.

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters BEH C18.

Sample Collection & Stabilization (CRITICAL)

Failure to follow this step will result in method failure due to prodrug hydrolysis.

-

Preparation of Tubes: Pre-chill K2-EDTA vacutainers on ice.

-

Blood Draw: Collect whole blood and immediately invert gently.

-

Stabilization (Choose ONE):

-

Method A (Acidification): Immediately add 20 µL of 1M HCl per 1 mL of blood.

-

Method B (Inhibitor): Immediately add Dichlorvos (final conc. 50 µg/mL) or Sodium Fluoride (NaF).

-

-

Processing: Centrifuge at 4°C (3000 x g, 10 min) within 15 minutes of collection.

-

Storage: Transfer plasma to cryovials and store at -80°C. Do not store at -20°C.

Stock Solution Preparation

-

Fesoterodine Stock (1 mg/mL): Dissolve 1.00 mg (corrected for salt/purity) in Methanol. Store at -80°C.

-

Fesoterodine-d7 Stock (1 mg/mL): Dissolve 1.00 mg in Methanol.

-

Working Solutions: Serially dilute Fesoterodine stock in 50:50 MeOH:Water to generate calibration standards (e.g., 0.1 – 100 ng/mL).

Sample Extraction (Liquid-Liquid Extraction)

-